An In-Depth Technical Guide to Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: A Cornerstone Intermediate in Pharmaceutical Synthesis
An In-Depth Technical Guide to Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: A Cornerstone Intermediate in Pharmaceutical Synthesis
Introduction
In the landscape of modern drug development, particularly in targeted cancer therapies, the efficiency and purity of key molecular intermediates are paramount. This guide provides an in-depth technical overview of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS No. 571188-59-5), a critical building block in the synthesis of advanced pharmaceutical agents. While structurally related to its chloro- and nitro-precursors, the focus of this whitepaper is the amino-substituted compound, owing to its immediate and significant role in the synthesis of Cyclin-Dependent Kinase (CDK) 4 and 6 inhibitors, such as Palbociclib.[1][2]
Palbociclib has marked a significant advancement in the treatment of HR-positive, HER2-negative advanced breast cancer, and the subject of this guide is a linchpin in its manufacturing process.[1][3] This molecule's bifunctional nature, featuring a nucleophilic aromatic amine and a Boc-protected piperazine, makes it a versatile reagent for constructing complex molecular architectures. This guide will delve into its chemical properties, validated synthesis protocols with mechanistic rationale, spectroscopic identity, core reactivity, and essential safety protocols, offering a comprehensive resource for researchers and drug development professionals.
Physicochemical and Computed Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in synthesis. The key identifiers and properties for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 571188-59-5 | [4][5] |
| Molecular Formula | C₁₄H₂₂N₄O₂ | [5][6] |
| Molecular Weight | 278.35 g/mol | [5] |
| IUPAC Name | tert-butyl 4-(6-amino-3-pyridinyl)piperazine-1-carboxylate | [5] |
| Appearance | Solid / White to brown powder | [6][7] |
| Purity | Typically ≥98% | [6][8] |
| Exact Mass | 278.17427596 Da | [5] |
| XLogP3 | 1.3 | [5] |
Synthesis and Purification: From Nitro-Precursor to Key Intermediate
The most prevalent and industrially scalable synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate involves the chemical reduction of its nitro-precursor, tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (CAS: 571189-16-7).[3][9] This transformation is a cornerstone of its production, valued for its high efficiency and yield.
Core Synthesis Pathway: Catalytic Hydrogenation
The reduction of the aromatic nitro group is effectively achieved via catalytic hydrogenation. This method is preferred in industrial settings for its clean conversion and the ease of removing the catalyst post-reaction.
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol is a self-validating system, where successful execution yields a high-purity product verifiable by spectroscopic methods.
-
Vessel Preparation: To a suitable reaction vessel (e.g., 500 mL three-necked flask) equipped with a magnetic stirrer and nitrogen inlet, add tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (3.1 g, 10 mmol).[9]
-
Catalyst and Solvent Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 50% wet, 1.0 g) followed by anhydrous ethanol (100 mL).[9] The choice of ethanol is critical as it effectively dissolves the starting material and is relatively inert under hydrogenation conditions. The wetting of the catalyst is a safety measure to prevent ignition upon contact with air.
-
Hydrogenation: Seal the vessel, evacuate the air, and backfill with hydrogen gas (using a balloon or a controlled inlet). This cycle should be repeated three times to ensure an inert atmosphere has been replaced by a hydrogen environment.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for approximately 16 hours.[9] Reaction completion can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.
-
Catalyst Removal: Upon completion, carefully evacuate the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth (Celite) to remove the palladium catalyst. This step is crucial as residual palladium can interfere with subsequent reactions.
-
Product Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. This typically yields the desired product, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, as a solid with high purity and yield (often >97%).[9]
Alternative Synthesis Strategies
While catalytic hydrogenation is standard, other methods have been developed. A notable alternative involves a two-step process starting from 2-aminopyridine:
-
Iodination: 2-aminopyridine undergoes an iodination reaction to form 2-amino-5-iodopyridine.[10]
-
Buchwald-Hartwig Coupling: The resulting 2-amino-5-iodopyridine is then coupled with tert-butyl piperazine-1-carboxylate using a palladium catalyst and a suitable ligand (e.g., Xantphos, Ruphos) and base (e.g., sodium tert-butoxide, K₃PO₄) to yield the final product.[10]
This route offers an alternative pathway but involves handling different reagents and catalytic systems. Another innovative approach utilizes a one-step photocatalytic reaction, coupling 2-aminopyridine directly with tert-butyl piperazine-1-carboxylate in the presence of a photocatalyst and an oxidant.[11]
Spectroscopic Characterization
Confirmation of the molecular structure is unequivocally established through spectroscopic analysis.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a primary tool for confirming the molecular weight. The protonated molecule is readily observed.
-
Expected Ion: [M+H]⁺
-
Calculated m/z: 279.1816
-
Observed m/z: 279[9]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a detailed map of the molecule's structure. While specific spectra are proprietary to manufacturers, ChemicalBook provides access to reference spectra for this compound.[12] Key expected signals in ¹H NMR would include:
-
A singlet around 1.4-1.5 ppm for the nine equivalent protons of the tert-butyl group.
-
Multiplets for the eight protons of the piperazine ring, typically in the 3.0-3.8 ppm range.
-
Signals in the aromatic region (6.5-8.0 ppm) corresponding to the three protons on the pyridine ring.
-
A broad singlet for the -NH₂ protons.
-
Core Reactivity and Applications in Drug Development
The synthetic utility of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate stems from its distinct reactive sites, which can be addressed with high selectivity.
-
The Aromatic Amine (-NH₂): This is the primary reactive center for building molecular complexity. As a nucleophile, it readily participates in coupling reactions, such as amide bond formation or nucleophilic aromatic substitution, which are central to the synthesis of many targeted therapies.[1]
-
The Boc-Protected Piperazine Nitrogen: The tert-butyloxycarbonyl (Boc) group is a robust protecting group that renders the adjacent piperazine nitrogen non-nucleophilic. This is a crucial feature, as it directs reactivity to the desired -NH₂ group. The Boc group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) at a later synthetic stage to reveal a secondary amine, which can then be functionalized.
This dual functionality makes the compound an ideal precursor for molecules like Palbociclib, where the aromatic amine is used to form a critical bond to a pyrimidine core, while the piperazine moiety provides a key pharmacophoric element.[1][3]
Safety, Handling, and Storage
Adherence to rigorous safety protocols is non-negotiable when handling any laboratory chemical. While some safety data sheets classify this specific compound as non-hazardous under Regulation (EC) No 1272/2008, others associated with similar structures indicate potential hazards. A conservative and safe approach is always recommended.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and a lab coat.[13][14]
-
Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. After handling, wash hands thoroughly.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] It is stable under recommended storage conditions.
-
Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[13][14]
-
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[15]
-
In case of skin contact: Wash off with soap and plenty of water.[15]
-
If inhaled: Move the person into fresh air.[13]
-
If swallowed: Rinse mouth with water. Do not induce vomiting.[15] In all cases of significant exposure, seek medical attention.
-
Conclusion
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is more than just a chemical intermediate; it is an enabling tool for the creation of life-changing medicines. Its well-defined synthesis, high purity, and versatile reactivity make it an indispensable component in the drug development pipeline. This guide has provided a detailed, field-proven perspective on its properties, synthesis, and handling, grounded in authoritative data. For researchers and scientists in pharmaceutical development, a mastery of the characteristics and protocols associated with this compound is a step toward the successful and efficient synthesis of the next generation of targeted therapies.
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PubChem. Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate. [Link]
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- Google Patents. CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
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